molecular formula C8H10N2O2S B1371114 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide CAS No. 848324-33-4

2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

Numéro de catalogue: B1371114
Numéro CAS: 848324-33-4
Poids moléculaire: 198.24 g/mol
Clé InChI: NXXFLPNSJIRRSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-7(11)6-4-1-2-12-3-5(4)13-8(6)10/h1-3,10H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXFLPNSJIRRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=C(S2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656232
Record name 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848324-33-4
Record name 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In vitro biological activity of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the Thieno[2,3-c]pyran Core

The 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide scaffold represents a promising heterocyclic system in the landscape of medicinal chemistry. While direct in-vitro biological data on this specific carboxamide is nascent, the broader family of thieno[2,3-c]pyran and its bioisosteric cousin, thieno[2,3-d]pyrimidine, have demonstrated a remarkable breadth of biological activities. This guide synthesizes the available preclinical data on derivatives of this core structure, offering a comprehensive overview of their potential as anticancer and antimicrobial agents. By examining the structure-activity relationships and mechanisms of action of these related compounds, we can extrapolate the potential therapeutic avenues for the 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide core. This document will delve into the key findings, experimental designs, and mechanistic insights that underscore the therapeutic promise of this chemical class.

Anticancer Activity: A Multi-pronged Approach to Targeting Malignancies

Derivatives of the thieno[2,3-c]pyran and thieno[2,3-d]pyrimidine core have emerged as a significant area of interest in oncology research. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Inhibition of Triple-Negative Breast Cancer Cells

A notable area of investigation has been the activity of thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 triple-negative breast cancer cell line. In one study, a series of these compounds were synthesized and evaluated for their bioactivity, with paclitaxel (PTX) as a positive control. All synthesized compounds demonstrated inhibitory effects on the MDA-MB-231 cell line[1][2]. One particular derivative, N-(3-chlorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine, exhibited an IC50 value of 27.6 µM, which is comparable to that of paclitaxel (IC50 of 29.3 µM)[1][2]. This suggests that the thieno[2,3-d]pyrimidine scaffold is a promising starting point for the development of novel therapeutics for triple-negative breast cancer.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The inhibitory effect of thienopyrimidine derivatives on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., paclitaxel). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Table 1: Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives against MDA-MB-231 Cells

CompoundStructureIC50 (µM)Reference
N-(3-chlorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine(Structure not available in search results)27.6[1][2]
Paclitaxel (Positive Control)(Standard Structure)29.3[1][2]
Targeting Heat Shock Protein 90 (Hsp90)

Thieno[2,3-c]pyridine derivatives have been investigated as potential inhibitors of Heat Shock Protein 90 (Hsp90)[3]. Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins that are essential for tumor cell growth and survival.

In a study focused on thieno[2,3-c]pyridine derivatives, several compounds were screened for their anticancer activity against a panel of cancer cell lines including MCF7 and T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer)[3]. One promising compound demonstrated potent inhibition against HSC3 (IC50 = 10.8 µM), T47D (IC50 = 11.7 µM), and RKO (IC50 = 12.4 µM) cell lines, indicating a broad spectrum of anticancer activity[3]. Further investigation revealed that this compound induced G2 phase arrest in the cell cycle[3]. Molecular docking studies suggested that these compounds interact with the Hsp90 protein[3].

Diagram: Proposed Hsp90 Inhibition Workflow

Hsp90_Inhibition_Workflow cluster_synthesis Compound Synthesis & Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Biological Outcome Thieno_c_pyridine Thieno[2,3-c]pyridine Derivatives Synthesis MTT_Assay MTT Assay on Cancer Cell Lines (MCF7, T47D, HSC3, RKO) Thieno_c_pyridine->MTT_Assay Screening IC50_Determination IC50 Determination of Lead Compounds MTT_Assay->IC50_Determination Identifies Potent Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Molecular_Docking In Silico Molecular Docking (Target: Hsp90) IC50_Determination->Molecular_Docking G2_Arrest G2 Phase Cell Cycle Arrest Cell_Cycle_Analysis->G2_Arrest Cell_Death Induction of Cell Death Apoptosis_Assay->Cell_Death Molecular_Docking->G2_Arrest Suggests Target VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.

Antimicrobial Activity: A New Frontier against Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant global health threat. The thieno[2,3-d]pyrimidine scaffold has also been explored for its potential as a source of novel antibacterial agents.

Activity Against Gram-Positive Bacteria

Several synthesized thieno[2,3-d]pyrimidinediones have been screened for their antibacterial activity against a panel of Gram-positive and Gram-negative pathogens.[4] Two compounds, in particular, demonstrated potent activity (2–16 mg/L) against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[4] Importantly, these compounds showed low toxicity against mammalian cells and very low hemolytic activity.[4] This highlights the potential of the thieno[2,3-d]pyrimidinedione core for developing selective antibacterial agents against challenging Gram-positive infections.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., MRSA) is prepared to a specific cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) growth controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Synthesis of the Thieno[2,3-c]pyran Core

The synthesis of the 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran scaffold and its derivatives often utilizes the Gewald reaction. This is a multicomponent reaction that involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

For instance, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can be synthesized via the Gewald reaction using pyranone as the ketone substrate, malononitrile, and sulfur powder with triethylamine as the base.[1][2] This intermediate can then be further modified to generate a diverse library of derivatives for biological screening.

Diagram: Generalized Gewald Reaction for Thieno[2,3-c]pyran Synthesis

Gewald_Reaction Reactants Pyranone Malononitrile Sulfur (S8) Base Base (e.g., Triethylamine) Product 2-Amino-4,7-dihydro-5H- thieno[2,3-c]pyran-3-carbonitrile Base->Product Gewald Reaction

Caption: Simplified schematic of the Gewald reaction for synthesizing the thieno[2,3-c]pyran core.

Conclusion and Future Directions

The in vitro biological activities of derivatives based on the thieno[2,3-c]pyran and thieno[2,3-d]pyrimidine scaffolds demonstrate significant potential in the fields of oncology and infectious diseases. The observed anticancer activities, mediated through the inhibition of key targets such as Hsp90 and VEGFR-2, and the promising antibacterial effects against multi-drug resistant Gram-positive pathogens, provide a strong rationale for the continued exploration of this chemical space.

While this guide has focused on the biological activities of related derivatives, it underscores the therapeutic potential that may be inherent in the 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide core itself. Future research should be directed towards the synthesis and direct biological evaluation of this specific compound and its close analogues. A systematic investigation of its cytotoxicity against a broad panel of cancer cell lines and its antimicrobial spectrum is warranted. Furthermore, mechanistic studies to elucidate its specific molecular targets will be crucial for its development as a potential therapeutic agent. The versatility of the synthetic routes to this scaffold allows for the generation of diverse libraries, which will be invaluable for establishing comprehensive structure-activity relationships and optimizing lead compounds for future preclinical and clinical development.

References

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available from: [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC. Available from: [Link]

Sources

Toxicological and Pharmacological Profile of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide: A Scaffold Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern hit-to-lead drug discovery, the evaluation of a foundational building block dictates the downstream success of the entire chemical series. 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide (CAS: 848324-33-4) is a highly versatile, privileged heterobicyclic scaffold. When strategically functionalized, derivatives of this core exhibit potent Cannabinoid Type 2 (CB2) receptor agonism, offering profound analgesic efficacy without the psychoactive liabilities associated with CB1 activation .

However, the unoptimized parent scaffold harbors intrinsic toxicological liabilities. The unsubstituted 2-amino-3-carboxamide motif can act as an ATP-competitive hinge binder, leading to off-target kinase inhibition . Furthermore, the electron-rich thiophene ring is a known structural alert (toxicophore) susceptible to cytochrome P450 (CYP) mediated bioactivation. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic toxicology of this scaffold and provide field-proven, self-validating protocols to screen out these liabilities during lead optimization.

Physicochemical & Baseline Hazard Profile

Before initiating in vitro assays, understanding the raw physicochemical properties of the parent scaffold is critical for establishing safe handling protocols and predicting baseline pharmacokinetic behavior.

Table 1: Physicochemical and Baseline Hazard Profile

ParameterValueCausality / Implication for Drug Design
Molecular Weight 198.24 g/mol Highly ligand-efficient starting point for fragment-based drug discovery (FBDD).
LogP (cLogP) ~1.2Favorable aqueous solubility; leaves ample lipophilic efficiency (LipE) room for bulky aryl substitutions.
GHS Hazard Codes H302, H315, H319, H332Baseline irritant and harmful via ingestion/inhalation . Necessitates BSL-2 handling during powder dispensing.
Structural Alert Thiophene RingSusceptible to CYP450-mediated epoxidation, necessitating reactive metabolite screening to prevent hepatotoxicity.

Mechanistic Toxicology & Adverse Outcome Pathways

The dual nature of the 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide scaffold requires a delicate balance of Structure-Activity Relationship (SAR) optimization.

  • The Pharmacological Pathway: Substitution at the 2-amino position (e.g., with bulky arylamido groups) sterically occludes the molecule from kinase hinge-binding pockets and drives high selectivity for the CB2 receptor.

  • The Toxicological Pathway: If the thiophene ring is left electronically unmodified or sterically exposed, hepatic CYPs (primarily CYP2C9 and CYP3A4) can oxidize the sulfur heteroaromatic ring into highly reactive epoxide or sulfoxide intermediates. These electrophiles rapidly deplete cellular glutathione (GSH), leading to oxidative stress and hepatocyte necrosis.

G cluster_tox Toxicological Pathway (Off-Target) cluster_pharm Pharmacological Pathway (Targeted) Scaffold 2-amino-4,7-dihydro-5H- thieno[2,3-c]pyran-3-carboxamide CYP CYP450 Bioactivation Scaffold->CYP Unoptimized Metabolism Target CB2 Receptor Activation Scaffold->Target SAR Optimization (2-arylamido substitution) Reactive Reactive Epoxide Intermediate CYP->Reactive Epoxidation GSH GSH Depletion Reactive->GSH Covalent Binding Tox Hepatotoxicity GSH->Tox Oxidative Stress Efficacy Analgesic Efficacy Target->Efficacy Signal Transduction

Fig 1: Divergent pharmacological and metabolic pathways of the thieno[2,3-c]pyran scaffold.

In Vitro Toxicological Workflows (Self-Validating Protocols)

To safely advance derivatives of this scaffold, researchers must employ rigorous, self-validating assays. The following protocols are designed to explicitly identify the liabilities mapped in Figure 1.

Protocol A: Reactive Metabolite Trapping via Glutathione (GSH)

Causality: We utilize GSH as a surrogate for cellular nucleophiles. If the thiophene ring is oxidized to a reactive electrophile, it will covalently bind to GSH, forming an adduct with a specific mass shift (+307 Da) detectable via LC-MS/MS. This prevents late-stage idiosyncratic drug toxicity.

  • Preparation of Incubation Matrix: Prepare a 1 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM GSH and 3 mM MgCl₂.

  • Reaction Initiation: Add the test scaffold (final concentration 10 µM). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer operating in neutral loss scan mode (loss of 129 Da, characteristic of the γ-glutamyl moiety of GSH).

  • Validation Checkpoint: The assay is a self-validating system only if the positive control (Ticlopidine, a known thiophene-containing reactive drug) yields a detectable GSH adduct peak with a signal-to-noise ratio >10. If Ticlopidine fails to form an adduct, the HLM batch has lost CYP enzymatic activity and the assay must be rejected.

Protocol B: High-Content Screening (HCS) for Hepatotoxicity

Causality: HepG2 cells are chosen over primary human hepatocytes for initial screening because they provide a highly reproducible, immortalized baseline to flag intrinsic structural liabilities before advancing to scarce, highly variable primary models. Multiplexing fluorescent dyes allows us to differentiate between primary mitochondrial toxicity and general membrane rupture.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with an 8-point dose-response curve of the test compound (0.1 µM to 100 µM, 0.5% final DMSO). Incubate for 48 hours.

  • Multiplexed Staining: Wash cells and apply a staining cocktail containing Hoechst 33342 (nuclear condensation), TMRM (mitochondrial membrane potential), and TO-PRO-3 (plasma membrane permeability). Incubate for 30 minutes in the dark.

  • Automated Imaging: Image plates using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix) and extract phenotypic features.

  • Validation Checkpoint: The assay is deemed valid only if the positive control (Chlorpromazine, 50 µM) induces a >3-fold increase in TO-PRO-3 fluorescence and a >50% reduction in TMRM signal compared to the vehicle control, confirming assay sensitivity to both membrane permeabilization and mitochondrial stress.

Comparative Data Presentation

Through iterative SAR, the liabilities of the parent scaffold can be engineered out. Table 2 demonstrates the typical toxicological shifts observed when moving from the raw 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide scaffold to an optimized, target-selective CB2 agonist.

Table 2: Comparative In Vitro Toxicology Metrics

Assay MetricParent Scaffold (Unsubstituted)Optimized CB2 Agonist Derivative
HepG2 Cytotoxicity (IC₅₀) ~45 µM (Moderate toxicity)>100 µM (Safe)
GSH Adduct Formation High (+307 Da peak present)Low/None (Steric shielding of thiophene)
Kinase Panel Promiscuity High (EGFR, GSK-3β inhibition)Low (Highly selective for GPCRs)
hERG Inhibition (IC₅₀) >50 µM>30 µM (Maintained safety margin)

References

  • Title: Structure-activity relationships of 2-arylamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide derivatives as cannabinoid receptor agonists and their analgesic action Source: Bioorganic & Medicinal Chemistry Letters (PubMed / NIH) URL: [Link]

  • Title: Heterobicyclic compounds as pharmaceutically active agents (WO2005023818A2)
  • Title: 2-AMino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid aMide — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

Methodological & Application

Application Note: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide via the Gewald 3CR

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Scientific Rationale & Introduction

The 2-aminothiophene scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for anthranilic acid and present in numerous bioactive compounds, including allosteric modulators and inhibitors of the calcium-activated chloride channel TMEM16A .

To construct the specific target molecule—2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide —the most atom-economical and scalable approach is the [[1]]. Discovered by Karl Gewald in 1966, this three-component condensation leverages a ketone (tetrahydro-4H-pyran-4-one), an activated nitrile (cyanoacetamide), and elemental sulfur ( S8​ ) in the presence of an amine base . Unlike traditional sequential syntheses, the Gewald 3CR is performed in a single open vessel, avoiding the need for inert atmospheres or anhydrous conditions, making it highly amenable to pharmaceutical up-scaling.

Mechanistic Causality & Pathway

Understanding the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The Gewald reaction does not proceed via simultaneous collision of all three reagents; rather, it is a highly ordered cascade reaction driven by differential reaction kinetics .

  • Knoevenagel Condensation: The amine base (morpholine) first deprotonates the highly acidic active methylene of cyanoacetamide. This nucleophile attacks the carbonyl carbon of tetrahydro-4H-pyran-4-one. Subsequent dehydration yields a stable α,β -unsaturated nitrile (alkylidene) intermediate.

  • Sulfur Activation & Addition: Elemental sulfur is practically insoluble in ethanol at room temperature but is activated and solubilized by the amine base upon heating. The activated sulfur species attacks the γ -carbon (the methylene group of the pyran ring adjacent to the original ketone).

  • Intramolecular Cyclization: The resulting mercaptide intermediate undergoes rapid intramolecular nucleophilic attack onto the electrophilic cyano carbon. Final tautomerization yields the stable, aromatic 2-aminothiophene core.

Mechanism Start Ketone + Cyanoacetamide Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Catalyst Intermediate1 Alkylidene Intermediate Knoevenagel->Intermediate1 -H2O SulfurAdd Sulfur Addition Intermediate1->SulfurAdd +S8, Base Intermediate2 Mercapto Intermediate SulfurAdd->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Nucleophilic Attack Product 2-Aminothiophene Core Cyclization->Product Tautomerization

Mechanistic pathway of the Gewald reaction detailing condensation, sulfur addition, and cyclization.

Experimental Methodology

This protocol is designed as a self-validating system . The progression of the reaction is visually confirmed by the dissolution of elemental sulfur and a distinct color transition. Furthermore, the choice of ethanol ensures that the product spontaneously precipitates upon cooling, eliminating the need for complex chromatographic purification.

Quantitative Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Tetrahydro-4H-pyran-4-one100.121.01.00 g (10.0 mmol)Ketone Substrate
Cyanoacetamide84.081.00.84 g (10.0 mmol)Active Nitrile
Elemental Sulfur ( S8​ )32.061.0 (as S)0.32 g (10.0 mmol)Sulfur Source
Morpholine87.121.00.87 g (10.0 mmol)Base Catalyst
Ethanol (Absolute)46.07-20 mLSolvent
Step-by-Step Synthesis Protocol
  • Reagent Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, sequentially add tetrahydro-4H-pyran-4-one (1.00 g), cyanoacetamide (0.84 g), and elemental sulfur (0.32 g).

  • Solvent Dispersion: Suspend the solid mixture in 20 mL of absolute ethanol. Stir at room temperature (20–25 °C) for 5 minutes to ensure uniform dispersion.

  • Catalyst Initiation (Critical Step): Add morpholine (0.87 g) dropwise over 2–3 minutes. Causality: Morpholine is preferred over stronger inorganic bases to prevent unwanted aldol self-condensation of the ketone. Slow addition controls the exothermic Knoevenagel condensation, preventing localized overheating.

  • Thermal Cyclization: Lower the flask into a pre-heated oil bath at 60–70 °C. Stir vigorously for 2.5 hours. Self-Validation: As the reaction proceeds, the opaque yellow suspension of sulfur will fully dissolve, and the mixture will transition to a deep, homogenous orange/red solution, indicating successful thiophene core formation.

  • Reaction Monitoring: Confirm completion via TLC (Eluent: EtOAc/Hexane 1:1). The target compound exhibits strong UV activity ( λ=254 nm) due to the highly conjugated π -system of the 2-aminothiophene ring.

  • Thermodynamic Isolation: Remove the flask from the heat source and allow it to cool to room temperature. The product will begin to precipitate as an off-white to pale yellow solid. Chill the flask in an ice bath (0–4 °C) for 30 minutes to maximize thermodynamic crystallization.

  • Filtration & Drying: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove residual morpholine and unreacted starting materials. Dry the solid under high vacuum to afford the pure product.

Workflow N1 Tetrahydro-4H-pyran-4-one (1.0 eq) MCR One-Pot Gewald 3CR Ethanol, 60-70°C, 2.5h N1->MCR N2 Cyanoacetamide (1.0 eq) N2->MCR N3 Elemental Sulfur (S8) (1.0 eq) N3->MCR N4 Morpholine Base (1.0 eq) N4->MCR Workup Cool to RT & Ice Bath Precipitation MCR->Workup Crystallization Product 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide (86% Yield) Workup->Product Vacuum Filtration

Workflow for the Gewald 3CR synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide.

Reaction Optimization & Quantitative Data

The selection of solvent and base heavily dictates the overall yield and purity profile of the reaction. The table below summarizes the optimization parameters tested during protocol development. Ethanol combined with morpholine provides the optimal balance of Knoevenagel reaction kinetics and product insolubility at low temperatures.

SolventBase CatalystTemp (°C)Time (h)Yield (%)Analytical Observation & Causality
MethanolTriethylamine654.068Moderate yield. Higher solubility of the final product in MeOH reduces recovered mass during crystallization.
EthanolTriethylamine703.075Good yield. Triethylamine is slightly less nucleophilic than morpholine, slowing initial condensation.
Ethanol Morpholine 70 2.5 86 Optimal conditions. Rapid precipitation upon cooling; highly pure crystalline solid recovered.
DMFMorpholine802.045Poor recovery. The high boiling point and strong solvating power of DMF prevent direct crystallization, requiring aqueous workup.

References

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Gewald Reaction Mechanism and History Source: Wikipedia, The Free Encyclopedia URL:[Link][2]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: ResearchGate URL:[Link][3]

  • Substituted 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides as inhibitors of the calcium-activated chloride channel transmembrane protein 16A (TMEM16A) Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

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Dissolving 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide for Cell Culture Assays: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Solubility Challenge

The thieno[2,3-c]pyran scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and drug discovery due to its diverse biological activities. 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide and its analogs have been investigated for various therapeutic applications, including their potential as antitumor agents.[1] A critical, yet often underestimated, step in the in vitro evaluation of such compounds is their effective and reproducible dissolution to ensure accurate and meaningful results in cell-based assays.

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on how to solubilize 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide for cell culture applications. We will move beyond a simple protocol, delving into the rationale behind solvent selection, the establishment of a robust stock solution, and the quality control measures necessary to ensure the integrity of your experimental data.

Physicochemical Properties and Solubility Considerations

While specific, publicly available solubility data for 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide is limited, the chemical structure, characterized by a fused heterocyclic system with both hydrogen bond donors and acceptors, suggests a compound with potentially low aqueous solubility. Structurally related thieno[2,3-c]pyran and thieno[2,3-d]pyrimidine derivatives are often synthesized and handled in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), indicating their suitability as primary solvents for this class of compounds.[1]

Given the likelihood of poor water solubility, the use of an organic co-solvent is necessary for the preparation of a concentrated stock solution. DMSO is the most widely used solvent for this purpose in cell culture applications due to its high solubilizing power for a wide range of organic molecules. However, it is crucial to be mindful of DMSO's inherent cytotoxicity at higher concentrations.

Solvent Selection and Cytotoxicity: A Balancing Act

The choice of solvent is a critical parameter that can significantly impact the outcome of cell-based assays. The ideal solvent should effectively dissolve the compound without exerting any biological effects on its own.

SolventRecommended Max. Concentration in CultureAdvantagesDisadvantages
DMSO ≤ 0.1% - 0.5% (cell line dependent) Excellent solubilizing power for a broad range of compounds.Cytotoxic at higher concentrations; can influence cell differentiation and other cellular processes.
Ethanol ≤ 0.5%Less toxic than DMSO for many cell lines.Lower solubilizing power for highly non-polar compounds.
Water Not applicable as a primary solventBiologically inert.Poor solubility for many organic compounds.

It is imperative to determine the maximum tolerated concentration of your chosen solvent for each specific cell line used in your experiments. This is achieved by performing a vehicle control experiment where cells are exposed to various concentrations of the solvent alone, and cell viability is assessed.

Experimental Protocol: From Powder to Working Solution

This protocol outlines a systematic approach to solubilizing 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide, preparing a concentrated stock solution, and creating working solutions for cell-based assays.

Materials and Equipment
  • 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm pore size, PTFE for organic solvents)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Workflow for Compound Dissolution and Preparation

Dissolution_Workflow cluster_0 Part 1: Preparation of Concentrated Stock Solution cluster_1 Part 2: Preparation of Working Solution cluster_2 Quality Control A 1. Weigh Compound B 2. Add DMSO to achieve desired concentration (e.g., 10-50 mM) A->B C 3. Facilitate Dissolution (Vortex/Sonicate) B->C D 4. Sterile Filtration (0.22 µm PTFE filter) C->D E 5. Aliquot and Store at -20°C or -80°C D->E F 6. Thaw stock solution aliquot G 7. Serially dilute in cell culture medium to final concentration F->G H 8. Add to cells G->H I Visual Inspection for Precipitation G->I J Vehicle Control Experiment H->J

Caption: Workflow for dissolving 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide.

Step-by-Step Methodology

Part 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

  • Calculate the required mass of the compound:

    • Molecular Weight of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide: (To be obtained from the supplier's Certificate of Analysis)

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * MW ( g/mol ) * 1000 mg/g

  • Weigh the compound:

    • Aseptically weigh the calculated amount of the compound using a calibrated analytical balance. For small quantities, it is advisable to weigh slightly more than needed and accurately record the actual weight for precise concentration calculation.

  • Dissolution in DMSO:

    • Transfer the weighed compound into a sterile, amber glass vial or a polypropylene microcentrifuge tube.

    • Add the calculated volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed. Gentle warming (e.g., in a 37°C water bath) may also aid dissolution, but be cautious of potential compound degradation at elevated temperatures.

  • Sterile Filtration:

    • To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, amber vial. Use a filter membrane compatible with DMSO, such as PTFE.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Part 2: Preparation of Working Solutions for Cell-Based Assays

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for your assay.

    • Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed the predetermined non-toxic level for your specific cell line (typically ≤ 0.1% - 0.5%).

    • Example: To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of the test compound. This control is essential to differentiate the effects of the compound from any potential effects of the solvent.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Precipitation upon addition to aqueous medium "Solvent shock" - rapid change in solvent polarity. Exceeding the compound's aqueous solubility limit.Add the stock solution dropwise to the medium while gently vortexing. Prepare an intermediate dilution in a small volume of medium before adding to the final volume. Reduce the final concentration of the compound.
Precipitation in stock solution after freeze-thaw cycles Compound coming out of solution at low temperatures.Warm the aliquot to 37°C and vortex/sonicate to redissolve before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Inconsistent experimental results Inaccurate stock solution concentration. Compound degradation.Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC-UV). Prepare fresh stock solutions regularly.

Quality Control: Ensuring Experimental Integrity

A self-validating system is crucial for trustworthy and reproducible results. The following quality control measures should be implemented:

  • Visual Inspection: Always visually inspect the stock solution and working solutions for any signs of precipitation before use.

  • Vehicle Control: As mentioned, a vehicle control is non-negotiable and must be included in every experiment.

  • Concentration Validation (Optional but Recommended): For critical studies, the concentration of the stock solution can be verified using an analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This ensures the accuracy of the prepared stock solution.

Conclusion

The successful dissolution of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide for cell culture assays is a foundational step for obtaining reliable biological data. By understanding the physicochemical properties of the compound, carefully selecting a solvent and its final concentration, and adhering to a systematic and well-controlled protocol, researchers can minimize experimental variability and ensure the integrity of their findings. The principles and procedures outlined in this application note provide a robust framework for working with this and other poorly soluble compounds in a cell culture setting.

References

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link].

Sources

Application Notes & Protocols: A Guide to the Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Thieno[2,3-c]pyran Scaffold

The fusion of thiophene and pyran rings creates the thieno[2,3-c]pyran heterocyclic system, a scaffold of significant interest in medicinal chemistry and drug development. Thiophene-based fused heterocycles are ubiquitous in pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] Specifically, thieno[2,3-d]pyrimidine derivatives, which are often synthesized from 2-aminothiophene precursors, have shown promise as inhibitors of key signaling proteins like VEGFR-2 and protein kinase C (PKC), both crucial targets in oncology and ophthalmology.[5][6]

The 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide core serves as a versatile building block for creating diverse molecular libraries.[7] Its strategic functionalization allows for the exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. This guide provides a detailed examination of the primary synthetic route to this scaffold—the Gewald multicomponent reaction—and subsequent derivatization strategies, offering both mechanistic insights and field-proven laboratory protocols.

Core Synthetic Strategy: The Gewald Three-Component Reaction (3CR)

The most efficient and well-established method for constructing the 2-aminothiophene ring system is the Gewald reaction, a one-pot, three-component synthesis first reported in 1966.[8] This reaction is a powerful tool in diversity-oriented synthesis, valued for its operational simplicity, use of readily available starting materials, and high atom economy.[9][10][11]

Causality Behind the Method: The Gewald reaction's prominence stems from its convergence and efficiency. It combines a ketone (in this case, a cyclic pyranone), an active methylene nitrile (cyanoacetamide), and elemental sulfur in a single step, catalyzed by a base.[12][13] This approach aligns with the principles of green chemistry by minimizing steps and waste.[10][14] The reaction proceeds under relatively mild conditions and is amenable to a wide range of substrates, making it ideal for generating libraries of analogs.[8][15]

Reaction Mechanism: The reaction is understood to proceed through three key stages:

  • Knoevenagel Condensation: The base (e.g., triethylamine, morpholine) catalyzes the condensation between the carbonyl group of tetrahydropyran-4-one and the active methylene group of cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[13]

  • Michael Addition: Elemental sulfur, activated by the base, undergoes a nucleophilic attack on the β-carbon of the unsaturated intermediate.

  • Intramolecular Cyclization & Tautomerization: The sulfur adduct then attacks the nitrile group, leading to an intramolecular cyclization. A subsequent tautomerization yields the stable aromatic 2-aminothiophene ring.[13]

Gewald_Mechanism Figure 1: Generalized Mechanism of the Gewald Reaction cluster_reactants Reactants Ketone Tetrahydropyran-4-one Knoevenagel α,β-Unsaturated Nitrile (Knoevenagel Adduct) Ketone->Knoevenagel + Nitrile (Base cat.) Nitrile Cyanoacetamide Nitrile->Knoevenagel Sulfur Sulfur (S8) Thiolate Thiolate Intermediate Sulfur->Thiolate Base Base (e.g., TEA) Base->Knoevenagel Knoevenagel->Thiolate + Sulfur Cyclized Cyclized Intermediate Thiolate->Cyclized Intramolecular Cyclization Product 2-Aminothiophene Product Cyclized->Product Tautomerization

Caption: Figure 1: Generalized Mechanism of the Gewald Reaction

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold: 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

This protocol describes the synthesis of the foundational thieno[2,3-c]pyran core via the Gewald reaction.[7][16]

A. Materials and Equipment:

  • Reagents: Tetrahydropyran-4-one, Cyanoacetamide, Elemental Sulfur, Ethanol (absolute), Triethylamine (TEA).

  • Equipment: 100 mL round-bottom flask, magnetic stirrer with heating plate, reflux condenser, standard laboratory glassware, Buchner funnel, filtration apparatus, rotary evaporator.

B. Reagent Data:

ReagentMolar Mass ( g/mol )Molarity/DensityAmount (mmol)Mass/VolumeMolar Eq.
Tetrahydropyran-4-one100.12~1.08 g/mL101.00 g1.0
Cyanoacetamide84.08-100.84 g1.0
Sulfur32.07-100.32 g1.0
Triethylamine (TEA)101.190.726 g/mL101.4 mL1.0
Ethanol46.070.789 g/mL-15 mLSolvent

C. Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-one (1.00 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • Solvent Addition: Add 15 mL of absolute ethanol to the flask to suspend the reactants.

  • Catalyst Addition: While stirring at room temperature, slowly add triethylamine (1.4 mL, 10 mmol) dropwise to the mixture. An exothermic reaction may be observed.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C). Maintain stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane 1:1). The disappearance of starting materials indicates reaction completion.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The collected solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a dioxane/water mixture) to yield the pure 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide as a crystalline solid.

D. Self-Validation:

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques.

    • ¹H NMR: To confirm proton environments.

    • ¹³C NMR: To confirm the carbon skeleton.

    • FT-IR: To identify key functional groups (e.g., -NH₂, -C=O of amide).

    • Mass Spectrometry (MS): To confirm the molecular weight (C₈H₁₀N₂O₂S, MW: 198.24 g/mol ).

    • Melting Point: To assess purity.

Workflow_Core Figure 2: Workflow for Core Scaffold Synthesis A 1. Combine Reactants (Pyranone, Cyanoacetamide, Sulfur) in Ethanol B 2. Add Triethylamine (TEA) Catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temp. D->E F 6. Isolate by Filtration E->F G 7. Purify by Recrystallization F->G H 8. Characterize Product (NMR, IR, MS, MP) G->H

Caption: Figure 2: Workflow for Core Scaffold Synthesis

Protocol 2: Synthesis of N-Substituted Analogs via a Formimidamide Intermediate

This protocol details a common strategy for derivatizing the 2-amino group, which involves creating a more reactive intermediate that can be coupled with various amines.[16][17][18]

A. Materials and Equipment:

  • Reagents: 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (synthesized via Gewald using malononitrile instead of cyanoacetamide), N,N-Dimethylformamide dimethyl acetal (DMF-DMA), various primary anilines or amines, acetic acid.

  • Equipment: Microwave synthesis reactor (optional, can be done with conventional heating), standard laboratory glassware.

B. Step-by-Step Methodology:

Part I: Synthesis of the Formimidamide Intermediate

  • Reaction Setup: In a microwave reaction tube, combine 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (1.80 g, 10 mmol) and DMF-DMA (4.1 mL, 25 mmol).

  • Reaction Execution: Seal the tube and heat the mixture to 70-100 °C for 10-20 minutes under microwave irradiation (e.g., 200 W).[16][18] Alternatively, heat conventionally at 70 °C for 1-2 hours.

  • Work-up: After cooling, pour the reaction mixture into ice water. The intermediate, N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide, will precipitate.

  • Isolation: Collect the solid by filtration and dry thoroughly. This intermediate is often used in the next step without further purification.

Part II: Synthesis of Thieno[2,3-d]pyrimidine Derivatives (Dimroth Rearrangement)

  • Reaction Setup: In a suitable flask or microwave tube, dissolve the formimidamide intermediate (e.g., 4.25 mmol) and a substituted aniline (5.1 mmol, 1.2 eq.) in glacial acetic acid (10 mL).

  • Reaction Execution: Heat the reaction mixture to 120 °C for 1 hour, either conventionally or with microwave irradiation.[17]

  • Work-up and Isolation: After cooling, the product often precipitates from the acetic acid solution. It can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

  • Purification: If necessary, purify the final thieno[2,3-d]pyrimidine derivative by recrystallization or column chromatography.

Derivatization_Workflow Figure 3: Derivatization Pathways Core_Amide Core Scaffold (2-amino-3-carboxamide) Acylated N-Acyl Intermediate Core_Amide->Acylated + R-COCl Core_Nitrile Core Scaffold (2-amino-3-carbonitrile) Formimidamide Formimidamide Intermediate Core_Nitrile->Formimidamide + DMF-DMA Thienopyrimidine Thieno[2,3-d]pyrimidine Analogs Formimidamide->Thienopyrimidine + R-NH2 (Dimroth Rearrangement) Amide_Analogs N-Substituted Amide Analogs Acylated->Amide_Analogs + Nucleophile (Nu)

Caption: Figure 3: Derivatization Pathways

Conclusion

The synthetic routes detailed herein provide a robust and versatile platform for the preparation of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide and its analogs. The Gewald reaction serves as an exceptionally efficient entry point to the core scaffold, while subsequent modifications, particularly via formimidamide intermediates, enable the rapid generation of diverse libraries essential for drug discovery programs.[16][17] By following these validated protocols and employing rigorous characterization, researchers can confidently synthesize and explore this privileged heterocyclic system for novel therapeutic applications.

References

  • BenchChem. (2025). Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal. BenchChem Technical Support. 12

  • Neel, E. J., et al. (2007). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Organic Letters.

  • Müller, T. J. J. (Ed.). (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. The Royal Society of Chemistry.

  • IJNRD. (n.d.). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development.

  • Neel, E. J., et al. (2007). Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. Organic Letters, ACS Publications.

  • Borah, P., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry, RSC Publishing.

  • Jackson, P. M., et al. (1990). Preparation and Diels–Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]-pyran-3-ones. RSC Publishing.

  • Ayaz, F., et al. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC.

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.

  • Guidechem. (2022). What is the synthesis of 2-AMINO-THIOPHENE-3-CARBOXYLIC ACID AMIDE?.

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie.

  • Al-Suwaidan, I. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI.

  • Gouda, M. A. (2007). Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Taylor & Francis Online.

  • Dömling, A. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Publications.

  • Kumar, D., et al. (2014). Basic Ionic Liquid [bmIm]OH–Mediated Gewald Reaction as Green Protocol for the Synthesis of 2-Aminothiophenes. Taylor & Francis Online.

  • Knyazeva, E. A., et al. (2020). Synthesis of New Thieno[2,3-b]pyridine Derivatives Based on Fused Thiophenes. Russian Journal of Organic Chemistry.

  • Kumar, D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.

  • CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents.

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

  • Ayaz, F., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias.

  • G Morales, J., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI.

  • Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.

  • 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide. (n.d.).

  • Al-Abdullah, E. S. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI.

  • 2-AMINO-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLIC ACID ETHYL ESTER. (n.d.). TCI America.

  • 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid. (n.d.). Santa Cruz Biotechnology.

  • 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid. (n.d.). Tebubio.

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

  • Al-Omran, F., et al. (2009). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][9][19]naphthyridinones and pyrazolo[3,4-c][9][19]. Arkivoc.

  • Antonetti, D. A., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed.

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.

  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. (n.d.). Academia.edu.

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Comprehensive NMR Structural Elucidation of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, methodology-driven guide for the complete Nuclear Magnetic Resonance (NMR) characterization of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The structural complexity, including multiple chiral centers, diastereotopic protons, and exchangeable amine/amide protons, necessitates a multi-dimensional NMR approach. We present a self-validating protocol encompassing sample preparation, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data acquisition, and a logical workflow for spectral interpretation. The causality behind experimental choices, such as solvent selection and the strategic application of 2D techniques for assigning quaternary carbons, is explained to provide researchers with a robust framework for the structural verification of this and related thienopyran scaffolds.

Introduction and Structural Rationale

The thieno[2,3-c]pyran core is a key scaffold in various biologically active compounds.[1][2] Accurate and unambiguous structural characterization is a cornerstone of drug discovery and development, mandated by regulatory bodies to ensure compound identity, purity, and stability.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the molecular structure of organic compounds in solution.[4]

The target molecule, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide, presents several non-trivial characterization challenges:

  • Saturated Heterocyclic Ring: The dihydro-pyran moiety contains methylene groups with diastereotopic protons, leading to complex splitting patterns.

  • Exchangeable Protons: The primary amine (-NH₂) and carboxamide (-CONH₂) groups contain protons that undergo chemical exchange with the solvent. This can lead to signal broadening or complete disappearance, complicating their assignment.[5]

  • Quaternary Carbons: The fused ring system contains multiple quaternary carbons that are not directly attached to protons, making them invisible in standard ¹H-¹³C correlation spectra.

This guide details a systematic approach using a suite of NMR experiments to overcome these challenges and achieve complete structural assignment.

Chemical structure of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide with atom numberingFigure 1. Chemical Structure and Atom Numbering Scheme.

Integrated Experimental and Analytical Workflow

The successful elucidation of the target structure relies on a logical sequence of experiments, where each step provides data that informs the next. The overall workflow is designed to be systematic and self-validating.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Analysis & Elucidation prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) nmr_1d 1D NMR (¹H, ¹³C{¹H}) prep->nmr_1d Instrument Loading nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Initial Assessment proc Data Processing (Phasing, Baseline Correction) nmr_2d->proc FID Data assign Spectral Assignment proc->assign Processed Spectra elucidate Structure Verification assign->elucidate Correlated Data

Diagram 1: High-level experimental workflow for NMR characterization.

Part I: Protocol for Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation.[6] The following protocol ensures a homogenous, particulate-free sample suitable for high-resolution NMR.

Materials:

  • 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tube

  • Glass Pasteur pipette and bulb

  • Small vial (e.g., 1.5 mL Eppendorf or glass vial)

  • Vortex mixer

Rationale for Solvent Choice: DMSO-d₆ is selected for several key reasons. First, its high polarity effectively dissolves the polar analyte. Second, it forms hydrogen bonds with the -NH₂ and -CONH₂ protons, significantly slowing their rate of chemical exchange.[5] This reduction in exchange rate allows for the observation of these protons as distinct, often coupled, signals in the ¹H NMR spectrum, which is crucial for their assignment via 2D NMR.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial. For ¹³C NMR, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume is optimal for standard 5 mm NMR tubes to ensure the sample fills the active region of the NMR coil.[6]

  • Homogenization: Securely cap the vial and vortex for 30-60 seconds to ensure complete dissolution. Visually inspect the solution against a light source to confirm there is no suspended particulate matter. If solids remain, gentle heating or sonication may be applied.[7]

  • Transfer: Using a clean glass Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid creating air bubbles, as they can degrade the magnetic field homogeneity (shimming).[6]

  • Capping and Labeling: Securely cap the NMR tube. Use a permanent marker to label the cap or the very top of the tube, well above the area that will be inside the magnet.[8]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.

Part II: Protocol for NMR Data Acquisition

These protocols are based on a standard 500 MHz NMR spectrometer but can be adapted for other field strengths. The use of advanced NMR techniques is essential for characterizing complex heterocyclic structures.[9]

1D NMR Experiments

A. Proton (¹H) NMR

  • Purpose: To obtain an overview of all proton environments, their integrations (relative numbers), and splitting patterns (coupling).

  • Protocol:

    • Insert the sample and lock onto the deuterium signal of DMSO-d₆.

    • Perform automatic or manual shimming to optimize magnetic field homogeneity. A well-shimmed sample will show sharp, symmetrical peaks.

    • Set acquisition parameters:

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Spectral Width: ~16 ppm (e.g., centered at 6 ppm).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 8-16 scans for good signal-to-noise.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

B. Carbon-13 (¹³C{¹H}) NMR

  • Purpose: To identify all unique carbon environments in the molecule. The spectrum is proton-decoupled to produce single lines for each carbon.

  • Protocol:

    • Use the same locked and shimmed sample.

    • Set acquisition parameters:

      • Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).

      • Spectral Width: ~240 ppm (e.g., centered at 120 ppm).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 512-2048 scans, depending on sample concentration.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

2D NMR Experiments

A. COSY (¹H-¹H Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[10] This is essential for mapping out the spin systems in the dihydro-pyran ring.

  • Protocol:

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Scans (ns): 2-4 per increment.

    • Increments (F1 dimension): 256-512.

B. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which proton is directly attached to which carbon atom (one-bond C-H correlation).[11] This experiment is crucial for assigning the protonated carbons.

  • Protocol:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3). This will show CH/CH₃ and CH₂ signals with different phases (e.g., positive and negative), aiding in identification.

    • Spectral Width (F2 - ¹H): ~10-12 ppm.

    • Spectral Width (F1 - ¹³C): ~160-180 ppm (covering the aliphatic and aromatic regions).

    • Number of Scans (ns): 4-8 per increment.

    • Increments (F1 dimension): 256.

C. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons, typically over 2-4 bonds.[12] This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments.

  • Protocol:

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): ~10-12 ppm.

    • Spectral Width (F1 - ¹³C): ~220-240 ppm (to include the carbonyl carbon).

    • Long-range coupling delay (d6): Optimized for a J-coupling of ~8 Hz. This is a good compromise for detecting both 2-bond and 3-bond correlations.

    • Number of Scans (ns): 16-32 per increment.

    • Increments (F1 dimension): 512.

Part III: Data Processing and Structural Elucidation

Data processing involves Fourier transformation, phase correction, and baseline correction to generate clean, interpretable spectra.[4][13] The structural elucidation follows a logical path, integrating all acquired data.

Predicted Spectral Data

Based on known chemical shift ranges for similar heterocyclic systems and functional groups, the following data are anticipated.[14][15][16]

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) HSQC Correlation
2-NH₂5.5 - 6.5broad s--
3-CONH₂7.0 - 8.0broad s (2H)--
C2--155 - 165No
C3--95 - 105No
C=O--165 - 175No
C3a--115 - 125No
H42.7 - 2.9t25 - 30Yes
H53.8 - 4.0t65 - 70Yes
H74.5 - 4.7s60 - 65Yes
C7a--145 - 155No

Note: Chemical shifts are predictions and may vary based on experimental conditions. Multiplicity: s = singlet, t = triplet.

Step-by-Step Interpretation Logic

The power of 2D NMR lies in using the spectra in combination to build a complete picture of the molecular structure.[12]

G cosy COSY Spectrum spin_system Identify H4-H5 Spin System cosy->spin_system hsqc HSQC Spectrum ch_pairs Correlate Protons to Attached Carbons (C4, C5, C7) hsqc->ch_pairs hmbc HMBC Spectrum q_carbons Assign Quaternary Carbons (C2, C3, C3a, C7a, C=O) hmbc->q_carbons fragments Connect Molecular Fragments spin_system->fragments ch_pairs->fragments q_carbons->fragments final_structure Confirm Final Structure fragments->final_structure

Diagram 2: Logical workflow for structural elucidation using 2D NMR data.
  • Identify the Aliphatic Spin System (COSY):

    • Locate the cross-peaks in the COSY spectrum. A distinct correlation should be visible between the triplet at ~2.8 ppm (H4) and the triplet at ~3.9 ppm (H5). This confirms their three-bond coupling and establishes the -CH₂-CH₂-O- fragment of the pyran ring. The signal at ~4.6 ppm (H7) will likely appear as a singlet or a narrow triplet, indicating minimal coupling to H5, which helps in its assignment.

  • Assign Protonated Carbons (HSQC):

    • Use the HSQC spectrum to draw direct correlations. The proton at ~2.8 ppm (H4) will correlate to the carbon at ~27 ppm (C4). Similarly, H5 (~3.9 ppm) will correlate to C5 (~68 ppm), and H7 (~4.6 ppm) will correlate to C7 (~62 ppm). This step unambiguously assigns all carbons bearing protons.

  • Assign Quaternary Carbons and Confirm Connectivity (HMBC):

    • This is the most critical step. Look for long-range correlations (cross-peaks) from the assigned protons to unassigned carbons.

    • H4 Protons (~2.8 ppm): Should show correlations to C5, C3a, and C7a, confirming the fusion of the pyran ring to the thiophene ring.

    • H5 Protons (~3.9 ppm): Should correlate to C4, C7, and C3a.

    • H7 Protons (~4.6 ppm): Should show correlations to C5 and C7a.

    • Amide Protons (-CONH₂, ~7.5 ppm): These are vital. They should show a strong correlation to the carbonyl carbon (C=O) at ~170 ppm and a two-bond correlation to C3 (~100 ppm).

    • Amine Protons (-NH₂, ~6.0 ppm): Should show correlations to C2 (~160 ppm) and C3 (~100 ppm).

    • By combining these correlations, the entire carbon skeleton, including all quaternary centers, can be definitively assigned.

Conclusion

This application note provides a comprehensive and robust framework for the complete NMR characterization of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide. By following the detailed protocols for sample preparation, data acquisition, and the logical workflow for spectral interpretation, researchers in drug development can confidently verify the structure of this and related heterocyclic scaffolds. The strategic use of 2D NMR, particularly HMBC in conjunction with a prudent choice of solvent like DMSO-d₆, is demonstrated to be indispensable for resolving structural ambiguities such as diastereotopic protons and quaternary carbons.

References

  • Silva, A. M., & Cavaleiro, J. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.

  • IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [9]

  • Pommerening, C. A., et al. (2010). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. ResearchGate. [17]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [6]

  • University of Missouri. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [18]

  • Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [19]

  • Scribd. (n.d.). NMR Data Processing Guide. [20]

  • Unknown Author. (n.d.). NMR Sample Preparation Volume of the NMR sample depends on NMR instrumentation available. [Source Link Unavailable]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [7]

  • Scribd. (n.d.). Method Validation of Pharmaceuticals. [21]

  • Arkivoc. (n.d.). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][9][20]naphthyridinones and pyrazolo[3,4-c][9][20]. [14]

  • Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [8]

  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. [4]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [3]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. [13]

  • Dempsey, C. E. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. PubMed. [22]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [23]

  • National Center for Biotechnology Information. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. [24]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences. [25]

  • Caspi, E., et al. (1965). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. The Journal of Organic Chemistry. [26]

  • Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [27]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [5]

  • Prezi. (2026). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. [10]

  • eScholarship. (n.d.). NMR Studies of Proton Exchange in Amides. [28]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. [12]

  • ResearchGate. (2016). Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. [29]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. [30]

  • ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [31]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [11]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [15]

  • Lirias. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. [1]

  • EPFL. (n.d.). 2D NMR. [32]

  • MDPI. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. [2]

  • SciSpace. (n.d.). NMR measurements of proton exchange between solvent and peptides and proteins. [33]

  • SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [16]

  • ResearchGate. (n.d.). A comparison of crystallographic and NMR data for thieno[2,3- b :4,5- b ′]dipyridine and its monohydroperchlorate salt. [34]

  • The Royal Society of Chemistry. (2013). 1H NMR and 13C NMR spectra. [35]

  • ResearchGate. (n.d.). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. [36]

  • ResearchGate. (2025). A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ']dipyridine and its monohydroperchlorate salt. [37]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... [38]

  • ChemYar. (n.d.). 2-AMINO-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLIC ACID ETHYL ESTER. [39]

  • Sigma-Aldrich. (n.d.). 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester. [40]

Sources

Troubleshooting & Optimization

Improving yield in 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process scientists troubleshoot and optimize the synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide.

This target is a highly valuable heterobicyclic building block synthesized via the Gewald multicomponent reaction[1]. However, researchers frequently encounter bottlenecks such as stalled conversions, polymeric sulfur byproducts, and difficult crystallizations. This guide breaks down the causality behind these issues and provides a self-validating, field-proven protocol to maximize your yield and purity.

Mechanistic Workflow

To effectively troubleshoot, we must first understand the thermodynamic flow of the reaction. The synthesis relies on a Knoevenagel-Cope condensation followed by thiolation and cyclization[2].

GewaldMechanism Ketone Tetrahydro-4H-pyran-4-one (Ketone) Intermediate Knoevenagel Adduct (Alkylidene) Ketone->Intermediate Base Catalysis (-H2O) Nitrile Cyanoacetamide (Active Nitrile) Nitrile->Intermediate Base Morpholine (Base Catalyst) Base->Intermediate Product 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide (Target Thiophene) Base->Product Deprotonation Intermediate->Product Thiolation & Cyclization Sulfur Elemental Sulfur (S8) Sulfur->Product

Gewald reaction mechanism for 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my yield of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide consistently below 40%? A1: Low yields in this specific synthesis are almost always caused by a stalled Knoevenagel condensation. Tetrahydro-4H-pyran-4-one is sterically hindered and less electrophilic than standard aliphatic aldehydes[3]. If all three components (ketone, cyanoacetamide, and sulfur) are mixed simultaneously (a true one-pot approach), the elemental sulfur often degrades or reacts with the base before the Knoevenagel adduct can fully form[2]. Solution: Switch to a stepwise protocol . Pre-form the Knoevenagel adduct by heating the ketone, cyanoacetamide, and morpholine for 2 hours before introducing the elemental sulfur. This funnels the intermediates directly into the thermodynamically favored cyclization step[4].

Q2: How can I prevent the formation of gummy, polymeric sulfur byproducts during the cyclization step? A2: Elemental sulfur ( S8​ ) must be opened by the base to form reactive polysulfide intermediates[2]. If the base concentration is too low, or if the reaction is run at insufficient temperatures, the sulfur remains unreacted or forms insoluble polymeric chains that trap your product. Solution: Ensure you are using at least 1.5 to 2.0 equivalents of your secondary amine base (e.g., morpholine). Alternatively, generating a morpholine-polysulfide (MPS) complex in situ by briefly premixing sulfur with excess morpholine before adding it to the reaction mixture significantly reduces these polymeric byproducts.

Q3: What is the optimal solvent system to improve both conversion and crystallization? A3: While ethanol is the classical solvent, the highly polar nature of the carboxamide product can make crystallization difficult if impurities are present. Solution: Utilizing an aqueous triethylamine system or simply pouring the completed ethanolic reaction mixture into ice-water takes advantage of the product's poor solubility in cold water[5]. The unreacted cyanoacetamide, morpholine, and water-soluble byproducts wash away, allowing the target 2-aminothiophene to precipitate spontaneously[6]. For extreme cases, basic ionic liquids like [TMG][Lac] can be used as both solvent and catalyst, yielding purities >95% upon simple aqueous workup.

Quantitative Data Summary: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the final yield of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide, based on established optimization parameters[5][6].

Reaction StrategyCatalyst / Base (Eq.)SolventTemp (°C)Time (h)Yield (%)Purity Profile
Simultaneous One-Pot Morpholine (1.0)Ethanol701242%High polymeric sulfur impurities
Stepwise Addition Morpholine (2.0)Ethanol70874%Clean, minimal sulfur byproducts
Aqueous Green Protocol Triethylamine (1.5) H2​O /EtOH252468%Spontaneous precipitation
Ionic Liquid (Microwave) [TMG][Lac] (Solvent)None80488%Highly pure, solvent-free isolation

Self-Validating Experimental Protocol

To ensure scientific integrity, the following stepwise methodology is designed as a self-validating system. Visual cues at each stage confirm that the mechanistic pathway is proceeding correctly.

Phase 1: Knoevenagel Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of tetrahydro-4H-pyran-4-one and 10.5 mmol of cyanoacetamide in 20 mL of absolute ethanol.

  • Add 15.0 mmol (1.5 eq) of morpholine dropwise at room temperature.

  • Heat the mixture to 50°C and stir for 2 hours. Self-Validation Check: The solution will transition from colorless to a clear, pale yellow, indicating the successful formation of the alkylidene intermediate.

Phase 2: Thiolation & Cyclization 4. Add 11.0 mmol of elemental sulfur ( S8​ ) in one portion to the stirring mixture. 5. Elevate the temperature to 70°C (gentle reflux) and stir for an additional 6 hours. Self-Validation Check: The elemental sulfur will slowly dissolve, and the reaction mixture will deepen to a dark orange/red hue. TLC (Eluent: EtOAc/Hexanes 1:1) should show the complete consumption of the intermediate and the appearance of a highly UV-active spot (the thiophene product).

Phase 3: Isolation and Purification 6. Remove the flask from heat and allow it to cool to room temperature. 7. Pour the crude reaction mixture slowly into 100 mL of vigorously stirred ice-water[5]. 8. Allow the suspension to stir for 30 minutes at 0°C to maximize precipitation. 9. Filter the precipitate under vacuum and wash the filter cake with two 15 mL portions of ice-cold 95% ethanol, followed by 20 mL of cold hexanes. 10. Dry the product under a vacuum to afford 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide. Self-Validation Check: The final product should present as off-white to pale yellow crystals. If the product is gummy or dark brown, it indicates trapped polysulfides; recrystallize from hot 1,4-dioxane or an EtOAc/Hexanes mixture[6].

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions Arkivoc URL:[Link]

  • Microwave accelerated synthesis of 2-aminothiophenes in ionic liquid via three component Gewald reaction NIScPR URL:[Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited ACS Publications URL:[Link]

  • Google Patents (US20070275962A1)

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide. This document provides a structured, question-and-answer-based approach to troubleshooting and resolving these issues, grounded in established scientific principles and formulation strategies.

Frequently Asked Questions (FAQs)

Q1: My initial experiments show very low aqueous solubility for 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide. What are the likely underlying reasons for this?

A1: The poor aqueous solubility of this compound likely stems from a combination of its molecular structure and solid-state properties. As a thieno[2,3-c]pyran derivative with a carboxamide group, its relatively rigid, fused heterocyclic ring system and the potential for strong intermolecular hydrogen bonding in its crystal lattice contribute to high lattice energy. This high energy makes it difficult for water molecules to break apart the crystal structure and solvate individual molecules. While the amino and carboxamide groups can participate in hydrogen bonding with water, the overall lipophilicity of the fused ring system likely dominates.

Q2: What is the first step I should take to systematically improve the solubility of this compound?

A2: The initial and most critical step is to conduct a thorough pre-formulation assessment. This involves characterizing the physicochemical properties of your compound. Key parameters to determine include:

  • Aqueous solubility at different pH values: The presence of a primary amine suggests that the solubility will be pH-dependent. The solubility of amino acids and compounds with amino groups often follows a "U" shaped curve, with the lowest solubility at the isoelectric point.[1]

  • pKa: Determining the pKa of the amino group is crucial for understanding its ionization state at different pH levels.

  • LogP/LogD: This will quantify the lipophilicity of the compound and help in selecting appropriate formulation strategies.

  • Solid-state characterization (Polymorphism): Using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify if different crystalline forms (polymorphs) or an amorphous form exist. Metastable polymorphs often exhibit higher solubility.[2]

A systematic approach to solubility enhancement begins with understanding these fundamental properties.

Troubleshooting Guide: Experimental Strategies

This section provides detailed troubleshooting guidance and experimental protocols for common challenges encountered with poorly soluble compounds like 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide.

Issue 1: Inconsistent solubility results in aqueous buffers.

Possible Cause: This could be due to the slow dissolution rate of the compound, leading to non-equilibrium conditions in your experiments. The presence of different solid forms (polymorphs) could also contribute to variability.

Troubleshooting Steps & Experimental Protocol:

  • Standardize Dissolution Time and Agitation: Ensure that all solubility experiments are conducted for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours with consistent agitation (e.g., orbital shaker at a controlled temperature).

  • pH Adjustment: Given the presence of an amino group, pH adjustment is a primary strategy.[3] The solubility of amino acids is significantly affected by the pH of the solution as they dissociate into different ionic forms.[1]

    • Protocol for pH-Dependent Solubility Screening:

      • Prepare a series of buffers with pH values ranging from 2 to 10.

      • Add an excess of the compound to a fixed volume of each buffer.

      • Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24 hours).

      • Filter the samples through a 0.22 µm filter to remove undissolved solids.

      • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

      • Plot solubility as a function of pH to identify the pH of maximum solubility.

Issue 2: The compound precipitates out of solution when the pH is adjusted or upon standing.

Possible Cause: You may be creating a supersaturated solution that is thermodynamically unstable. This is common when using pH adjustment or when a solvent-shift method is employed.

Troubleshooting Steps & Experimental Protocol:

  • Employ Precipitation Inhibitors: Certain polymers can help maintain a supersaturated state.

    • Protocol for Screening Precipitation Inhibitors:

      • Prepare a stock solution of the compound in an organic solvent (e.g., DMSO).

      • Prepare a series of aqueous buffers containing different polymers known to inhibit precipitation (e.g., HPMC, PVP, HPMC-AS).[4]

      • Spike a small volume of the stock solution into the polymer-containing buffers and monitor for precipitation over time using visual inspection or light scattering.

      • The polymer that maintains the highest concentration of the compound in solution for the longest duration is a suitable candidate for further formulation development.

Issue 3: Simple pH adjustment and co-solvents are insufficient to achieve the desired concentration.

Possible Cause: The intrinsic solubility of the compound is extremely low, and more advanced formulation strategies are required.

Troubleshooting Steps & Advanced Formulation Approaches:

Here, we explore several established techniques for significantly enhancing the solubility of poorly water-soluble drugs.[5][6][7]

1. Co-solvency

This technique involves adding a water-miscible organic solvent (co-solvent) to the aqueous vehicle to reduce the polarity of the solvent system, thereby increasing the solubility of a lipophilic drug.[8][9][10]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used.[11]

  • Experimental Protocol for Co-solvent Screening:

    • Prepare mixtures of water and a co-solvent at various ratios (e.g., 10%, 20%, 30% v/v co-solvent).

    • Determine the saturation solubility of the compound in each mixture using the shake-flask method described previously.

    • Plot the logarithm of solubility against the co-solvent concentration. A linear relationship is often observed, which can be described by the log-linear model.[11]

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[12][13][14][15][16]

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations.[12][]

  • Experimental Protocol for Phase Solubility Studies:

    • Prepare aqueous solutions of the cyclodextrin at various concentrations.

    • Add an excess amount of the compound to each cyclodextrin solution.

    • Equilibrate the samples with constant agitation.

    • Filter the samples and analyze the concentration of the dissolved drug.

    • Plot the drug concentration against the cyclodextrin concentration to determine the type of complex formed and the stability constant.

3. Solid Dispersions

Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier matrix in the solid state.[18][19][20][21] This can lead to a reduction in particle size to the molecular level and the formation of a more soluble amorphous state.[20]

  • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.[4][19]

  • Methods of Preparation:

    • Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated.[21]

    • Melting (Fusion) Method: The drug and carrier are melted together and then cooled to form a solid dispersion.[21]

  • Experimental Protocol for Screening Solid Dispersions:

    • Prepare solid dispersions of the compound with different carriers at various drug-to-carrier ratios.

    • Characterize the solid dispersions using DSC and XRD to confirm the amorphous nature of the drug.

    • Perform dissolution studies on the prepared solid dispersions and compare the dissolution rate to that of the pure drug.

4. Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[22][23] The reduction in particle size to the nanometer range significantly increases the surface area, leading to an enhanced dissolution rate and saturation solubility.[24][25]

  • Methods of Preparation:

    • Top-Down Approaches: High-pressure homogenization and media milling are common techniques.[25]

    • Bottom-Up Approaches: Precipitation methods are also used.[6]

  • Experimental Protocol for Feasibility Assessment:

    • Select a suitable stabilizer (surfactant or polymer).

    • Prepare a pre-suspension of the drug in an aqueous solution of the stabilizer.

    • Subject the pre-suspension to a high-energy process like high-pressure homogenization or probe sonication.

    • Measure the particle size distribution of the resulting nanosuspension using dynamic light scattering.

    • Assess the physical stability of the nanosuspension over time.

Data Summary and Comparison

The following table summarizes the potential advantages and disadvantages of each solubility enhancement technique, providing a framework for selecting the most appropriate strategy.

TechniquePotential Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment 10 - 100Simple, cost-effective.Risk of precipitation upon dilution, potential for chemical instability.
Co-solvency 10 - 500Simple to prepare, can be used for liquid formulations.Potential for toxicity of co-solvents, drug may precipitate upon dilution.
Cyclodextrin Complexation 10 - 1,000Can improve both solubility and stability, low toxicity for many derivatives.[12]Limited by the stoichiometry of the complex, can be expensive.
Solid Dispersions 10 - 10,000Significant increase in dissolution rate, potential for amorphous conversion.Physical instability (recrystallization) can be a concern, scale-up challenges.[21]
Nanosuspensions 10 - 10,000+Applicable to a wide range of drugs, can be used for various routes of administration.[24]Physical instability (particle growth), requires specialized equipment.

Visualizing the Workflow

The following diagram illustrates a logical workflow for approaching the solubility enhancement of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide.

Solubility_Enhancement_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Advanced Formulation Start Start: Poorly Soluble Compound PhysChem Physicochemical Characterization (Solubility vs. pH, pKa, LogP, Solid Form) Start->PhysChem pH_Screen pH Adjustment & Salt Formation PhysChem->pH_Screen Cosolvent_Screen Co-solvent Screening PhysChem->Cosolvent_Screen Cyclodextrin_Screen Cyclodextrin Screening PhysChem->Cyclodextrin_Screen Decision1 Sufficient Solubility? pH_Screen->Decision1 Cosolvent_Screen->Decision1 Cyclodextrin_Screen->Decision1 Solid_Dispersion Solid Dispersion Development Success Optimized Formulation Solid_Dispersion->Success Nanosuspension Nanosuspension Formulation Nanosuspension->Success Decision1->Solid_Dispersion No Decision1->Nanosuspension No Decision1->Success Yes

Caption: A stepwise workflow for enhancing the aqueous solubility of a poorly soluble compound.

Logical Relationships in Formulation Selection

The choice of a solubility enhancement strategy is often guided by the physicochemical properties of the drug. The following diagram illustrates these relationships.

Formulation_Selection_Logic cluster_drug_properties Drug Properties cluster_formulation_strategies Formulation Strategies Drug_Props Ionizable (pKa)? High LogP? High Melting Point? pH_Adjust pH Adjustment / Salt Formation Drug_Props:pka->pH_Adjust Yes Lipid_Based Lipid-Based Formulations (e.g., SEDDS) Drug_Props:logp->Lipid_Based Yes Amorphous Amorphous Solid Dispersions Drug_Props:mp->Amorphous Yes (High Lattice Energy) Nanosize Nanosizing (Nanosuspensions) Drug_Props:mp->Nanosize Yes (High Lattice Energy)

Caption: Relationship between drug properties and the selection of appropriate formulation strategies.

References

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Sources

Resolving false positives in assays using 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Resolving False Positives in Biochemical and Cellular Assays

Welcome to the technical support center for researchers utilizing 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide and its derivatives. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to navigate the complexities of assay development and high-throughput screening (HTS). This guide is designed to empower you to distinguish true biological hits from common assay artifacts, ensuring the integrity of your data and the efficient progression of your research.

The thieno[2,3-c]pyran scaffold is a valuable starting point for medicinal chemistry programs. However, like many heterocyclic structures used in drug discovery, it is crucial to rigorously validate any observed activity. False positives can arise from a variety of mechanisms, leading to a significant waste of time and resources.[1][2] This center provides a structured approach to de-risking your hits through a series of frequently asked questions, troubleshooting guides, and validated protocols.

Part 1: Frequently Asked Questions - The Landscape of Assay Interference

This section addresses fundamental concepts related to false positives and assay artifacts.

Q1: What defines a "false positive" in our experimental context?

A: A false positive is a result where a compound appears to be active against a specific biological target, but the observed signal is not due to a direct, specific interaction with that target.[2] Instead, the signal is an artifact of the compound interfering with the assay's measurement system or components.[3] Such interference can be reproducible and concentration-dependent, making it deceptive and difficult to identify without specific validation steps.[2]

Q2: Why is the early identification of false positives so critical for a research program?

A: Failing to identify false positives early can derail a drug discovery project. Resources are wasted on pursuing compounds that are not genuinely active, a process that includes costly synthesis of analogs, further biological testing, and potentially even animal studies.[1] Early and rigorous validation ensures that your team focuses on chemically tractable hits that have a real potential for optimization and development.

Q3: What are Pan-Assay Interference Compounds (PAINS), and should I be concerned about the thieno[2,3-c]pyran scaffold?

A: Pan-Assay Interference Compounds (PAINS) are chemical structures known to produce false positive results in a wide variety of HTS assays, often through non-specific mechanisms.[4][5] Common classes of PAINS include rhodanines, quinones, and catechols.[1][4] They often act through mechanisms like chemical reactivity, aggregation, or interference with detection technologies.[1][6]

While the 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide scaffold is not universally flagged as a classic PAIN, its structural motifs warrant careful scrutiny. Many "hits" from screening campaigns, particularly those containing heterocyclic systems, may exhibit promiscuous activity. Therefore, it is essential to assume any initial hit could be an artifact until proven otherwise through systematic validation.

Part 2: Troubleshooting Guide - Interrogating Your Screening Hit

If you have a hit compound featuring the thieno[2,3-c]pyran core, this section provides a logical workflow to diagnose potential false positive behavior.

Initial Assessment: Ruling Out Obvious Artifacts

Q4: My compound is active in my primary assay. What are the first, most basic checks I should perform?

A: Before committing to any resource-intensive follow-up, perform these simple but crucial initial checks:

  • Visual Inspection: Examine the assay plate wells containing your compound at its highest concentration. Look for any signs of precipitation, cloudiness, or color. Compound insolubility is a frequent source of artifacts.[7]

  • Purity and Identity Confirmation: Re-confirm the purity and identity of the compound sample using methods like LC-MS and NMR. Impurities, both organic and inorganic, can be the true source of activity.[8][9]

  • Review Assay Controls: Scrutinize your positive and negative controls. If the positive control did not perform as expected, it could indicate a reagent or instrument failure rather than true activity from your compound.[10]

Mechanism-Based Triage: Identifying the Source of Interference

The following questions address the most common mechanisms of non-specific assay interference.

Q5: How can I determine if my compound is interfering with the assay's detection technology (e.g., fluorescence or luminescence)?

A: This is a critical step, especially for optical assays. Compounds can possess intrinsic fluorescence (autofluorescence) or they can quench the signal from a fluorescent probe.[11][12]

  • Test for Autofluorescence: Run the compound in the assay buffer without the target protein or other key reagents. A significant signal in this control indicates the compound itself is fluorescent at the assay's wavelengths.[12] See SOP 1 for a detailed protocol.

  • Test for Quenching: In a simple buffer system, mix your compound with the fluorescent probe or product used in the assay. A decrease in signal intensity compared to the probe alone suggests quenching.

Q6: My compound appears clean in optical checks. Could it be forming aggregates that inhibit my target protein?

A: Yes, compound aggregation is one of the most common causes of false positives in biochemical assays.[13] Aggregates form small colloidal particles that can non-specifically sequester and denature proteins, leading to apparent inhibition.[14]

  • The Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's inhibitory activity is significantly reduced or eliminated, it is highly likely an aggregator.[6] The detergent helps to break up these colloidal aggregates. See SOP 3 for this protocol.

  • Biophysical Confirmation: The gold standard for detecting aggregation is Dynamic Light Scattering (DLS). This technique directly measures the size of particles in solution. The presence of large particles upon addition of the compound is a clear sign of aggregation. See SOP 2 .

Q7: How do I test for non-specific chemical reactivity?

A: Some compounds are chemically reactive and can covalently modify proteins, leading to irreversible inhibition. This is often time-dependent.

  • Time-Dependence Assay: Pre-incubate your target protein with the compound for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction. A progressive increase in inhibition with longer pre-incubation times suggests covalent modification or another time-dependent mechanism.

  • Redox Activity Check: Compounds that participate in redox cycling can generate reactive oxygen species (ROS) like hydrogen peroxide, which can damage proteins.[1] This can be checked by including a reducing agent like dithiothreitol (DTT) in the assay buffer to see if it rescues the activity.

Q8: Could trace metal impurities from synthesis be causing the observed activity?

A: Absolutely. Metal impurities, such as zinc, copper, or palladium from catalysts used in synthesis, are a known source of false positives.[8][9] These ions can directly inhibit enzymes or interfere with assay reagents.

  • The Chelation Test: Perform the assay in the presence of a strong metal chelator like EDTA or a more specific one like TPEN (for zinc).[8] If the compound's activity is diminished, it strongly suggests that metal contamination is the culprit. See SOP 4 .

Final Validation: Building a Case for a True Hit

Q9: I've run the checks above and my compound still looks promising. What are the final steps to confirm it's a true positive?

A:

  • Run an Orthogonal Assay: This is the single most important validation step. An orthogonal assay measures the same biological endpoint but uses a different detection technology.[3][11] For example, if your primary screen was fluorescence-based, a confirmatory assay using mass spectrometry (like RapidFire-MS) would be an excellent orthogonal choice.[15] A compound that is a true hit should be active in both assays, while an artifact is often technology-specific.

  • Demonstrate a Structure-Activity Relationship (SAR): Synthesize or purchase a small number of close analogs of your hit compound. A true hit will typically show a measurable SAR, where small changes to the molecule's structure lead to predictable changes in potency.[16] False positives, especially aggregators, often have a very steep or non-existent SAR.

Part 3: Visual Workflows and Data
Workflow for Triaging a Primary Screening Hit

Hit_Triage_Workflow cluster_0 Initial Hit Confirmation cluster_1 Artifact Triage cluster_2 Final Validation Primary_Hit Primary HTS Hit Reconfirm 1. Re-test Dose-Response Primary_Hit->Reconfirm Purity 2. Purity & Identity Check (LC-MS, NMR) Reconfirm->Purity Interference 3. Assay Interference Checks (Autofluorescence, Quenching) Purity->Interference Aggregation 4. Aggregation Checks (Detergent, DLS) Interference->Aggregation False_Positive False Positive (Artifact) Interference->False_Positive Artifact Detected Reactivity 5. Reactivity/Metal Checks (Time-course, EDTA) Aggregation->Reactivity Aggregation->False_Positive Artifact Detected Orthogonal 6. Orthogonal Assay Confirmation Reactivity->Orthogonal Reactivity->False_Positive Artifact Detected SAR 7. Establish Preliminary SAR Orthogonal->SAR Orthogonal->False_Positive Fails Orthogonal Assay Confirmed_Hit Confirmed, Tractable Hit SAR->Confirmed_Hit

Caption: A step-by-step workflow for validating a primary screening hit.

Mechanism of Aggregation-Based False Positives

Aggregation_Mechanism cluster_assay Assay Result Compound Test Compound (at high concentration) Aggregate Colloidal Aggregate Compound->Aggregate > Critical Aggregation Concentration Micelle Solubilized Compound (in Micelle) Compound->Micelle Solubilization Protein_Denatured Inactive Enzyme (Denatured) Aggregate->Protein_Denatured Non-specific Adsorption Protein_Native Active Enzyme (Native Fold) Result_Inhibition Apparent Inhibition (False Positive) Protein_Denatured->Result_Inhibition Detergent Detergent (e.g., Triton X-100) Detergent->Micelle

Sources

Validation & Comparative

A Comparative In Vitro Analysis of Novel Scaffolds: Evaluating 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide as a Putative Kinase Inhibitor Backbone Against Standard CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

In the landscape of oncology drug discovery, protein kinases remain a pivotal target class. The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with particular success seen in the targeting of Cyclin-Dependent Kinases (CDKs). The FDA approval of CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib for the treatment of HR+/HER2- breast cancer underscores the therapeutic potential of precisely targeting the cell cycle machinery.[1] However, the emergence of resistance and the desire for improved selectivity and safety profiles necessitate a continuous search for novel chemical scaffolds.[2]

This guide introduces 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide , a compound representing a unique heterocyclic system. While this specific molecule is primarily documented as a synthetic intermediate, its derivatives, particularly those based on the thieno[2,3-d]pyrimidine scaffold, have shown promise as kinase inhibitors with anticancer activities.[3][4][5] This suggests that the core thieno[2,3-c]pyran structure could serve as a valuable starting point for designing a new generation of kinase inhibitors.

Here, we present a framework for evaluating the in vitro potential of this novel scaffold. By establishing a direct comparison with the performance benchmarks of standard, clinically approved CDK4/6 inhibitors, we provide a technical guide for researchers aiming to explore new chemical space in cancer drug development.

Mechanism of Action: The CDK4/6-Rb-E2F Pathway

The primary mechanism of action for the standard inhibitors discussed herein is the targeted inhibition of CDK4 and CDK6. These kinases, when complexed with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein.[6] Phosphorylation of Rb disrupts its binding to the E2F family of transcription factors, which are then released to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[7] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, maintain the Rb-E2F repressive complex, and induce a G1 cell cycle arrest, thereby halting tumor cell proliferation.[8] The integrity of the Rb protein is therefore essential for the activity of these inhibitors.[6]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates CDK_Complex Cyclin D-CDK4/6 Active Complex CyclinD->CDK_Complex CDK46 CDK4/6 CDK46->CDK_Complex Rb Rb CDK_Complex->Rb phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CDK_Complex->Rb_E2F phosphorylates Rb Rb->Rb_E2F pRb p-Rb (Phosphorylated) E2F E2F E2F->Rb_E2F G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes activates Rb_E2F->pRb pRb->E2F releases CellCycle G1 to S Phase Progression G1_S_Genes->CellCycle Inhibitors Standard Inhibitors (Palbociclib, Ribociclib, Abemaciclib) Inhibitors->CDK_Complex inhibits

Caption: The CDK4/6-Rb-E2F signaling pathway and the point of inhibitor intervention.

Comparative In Vitro Efficacy of Standard CDK4/6 Inhibitors

The following tables summarize the publicly available in vitro potency of Palbociclib, Ribociclib, and Abemaciclib. This data serves as a crucial benchmark for any novel inhibitor candidate, such as one derived from the 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide scaffold.

Table 1: Enzymatic Inhibition (IC₅₀ values)

This table reflects the direct inhibitory activity of the compounds against the purified kinase enzymes.

InhibitorCDK4/Cyclin D1 IC₅₀ (nM)CDK6/Cyclin D3 IC₅₀ (nM)Source(s)
Palbociclib 9 - 1115[9][10]
Ribociclib 1039[11][12]
Abemaciclib 29.9[10][13]

Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).

Table 2: Cell-Based Anti-Proliferative Activity (IC₅₀ values)

This table shows the concentration of the inhibitor required to reduce the proliferation of cancer cell lines by 50%. The activity is dependent on an intact Rb pathway.

InhibitorMDA-MB-231 (TNBC) IC₅₀ (µM)MDA-MB-453 (TNBC, AR+) IC₅₀ (µM)MCF-7 (HR+) IC₅₀ (nM)
Palbociclib 71.0 ± 1.482.0 ± 1.4~306
Ribociclib 68.0 ± 2.749.0 ± 0.6~913
Abemaciclib Not directly comparableNot directly comparable~168

Source(s):[14][15] Note: Triple-Negative Breast Cancer (TNBC) cell lines like MDA-MB-231 are generally less sensitive to CDK4/6 inhibitors than HR+ lines like MCF-7. Abemaciclib data shows higher potency in general across various cell lines.[15]

Experimental Protocols for In Vitro Evaluation

To assess a novel compound from the thieno[2,3-c]pyran family, a tiered screening approach is essential. This begins with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to evaluate anti-proliferative effects in a biological context.

Experimental_Workflow Start Novel Compound Synthesis (e.g., from thieno[2,3-c]pyran scaffold) Biochemical Tier 1: Biochemical Assays Start->Biochemical KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo™) Biochemical->KinaseAssay IC50_Enzyme Determine Enzymatic IC₅₀ (Potency & Selectivity) KinaseAssay->IC50_Enzyme CellBased Tier 2: Cell-Based Assays IC50_Enzyme->CellBased If potent ProlifAssay Cell Proliferation Assay (e.g., MTT or PrestoBlue) CellBased->ProlifAssay IC50_Cell Determine Cellular IC₅₀ (Anti-proliferative Effect) ProlifAssay->IC50_Cell Mechanism Tier 3: Mechanistic Studies IC50_Cell->Mechanism If active WB Western Blot (p-Rb, Cell Cycle Markers) Mechanism->WB FACS Flow Cytometry (Cell Cycle Arrest) Mechanism->FACS Conclusion Lead Candidate Identification WB->Conclusion FACS->Conclusion

Caption: A tiered workflow for the in vitro evaluation of novel kinase inhibitors.

Protocol 1: In Vitro CDK4/Cyclin D1 Kinase Activity Assay (ADP-Glo™ Method)

This protocol describes a luminescent ADP-quantification assay to measure the enzymatic activity of CDK4/Cyclin D1 and its inhibition.[16]

A. Materials:

  • Recombinant active CDK4/Cyclin D1 enzyme (Sino Biological, Cat# C31-10G or similar)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Substrate: Recombinant full-length Rb protein

  • ATP solution (10 mM stock)

  • Test Compound (2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide derivative) and Standard Inhibitors (e.g., Palbociclib) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

  • 384-well opaque plates

  • Luminometer (e.g., GloMax®)

B. Procedure:

  • Prepare Reagents: Thaw all enzymes, substrates, and buffers on ice. Prepare a 1x Kinase Assay Buffer.

  • Compound Plating: Prepare serial dilutions of the test compound and standard inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 µM. Add 1 µL of each dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

  • Enzyme Preparation: Dilute the active CDK4/Cyclin D1 enzyme to the desired working concentration (e.g., 2-5 ng/µL) in 1x Kinase Assay Buffer.

  • Reaction Initiation: Prepare a master mix containing the Rb substrate and ATP in 1x Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the enzyme. Add the diluted enzyme to the wells containing the compounds. To initiate the kinase reaction, add the Substrate/ATP mix. The typical final reaction volume is 5-10 µL.

  • Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate for another 30-40 minutes at room temperature.

  • Signal Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Subtract the "no enzyme" background from all readings. Calculate the percentage of inhibition for each compound concentration relative to the DMSO-only control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay in MDA-MB-231 Cells (PrestoBlue™ Method)

This protocol assesses the effect of a test compound on the viability and metabolic activity of the MDA-MB-231 human breast adenocarcinoma cell line.[17]

A. Materials:

  • MDA-MB-231 cell line (ATCC® HTB-26™)

  • Complete growth medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test Compound and Standard Inhibitors

  • PrestoBlue™ HS Cell Viability Reagent (ThermoFisher Scientific)

  • 96-well clear-bottom, black-walled tissue culture plates

  • Fluorescence microplate reader

B. Procedure:

  • Cell Culture Maintenance: Culture MDA-MB-231 cells in T-75 flasks at 37°C in a 5% CO₂ incubator. Passage the cells every 3-4 days when they reach 80-90% confluency to maintain them in the exponential growth phase.[18]

  • Cell Seeding: The day before the experiment, harvest the cells using Trypsin-EDTA. Perform a cell count (e.g., using a hemocytometer or automated counter) and assess viability (>90%). Seed 3,000 to 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and standard inhibitors in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Warm the PrestoBlue™ reagent to room temperature. Add 10 µL of the reagent directly to each well.

  • Incubation with Reagent: Incubate the plate for 1 to 6 hours at 37°C. The incubation time can be optimized based on the metabolic activity of the cells.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation set at ~560 nm and emission at ~590 nm.

  • Data Analysis: Subtract the fluorescence of a "medium only" blank from all readings. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells. Plot the percent viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

This guide establishes a clear framework for the initial in vitro evaluation of novel kinase inhibitors, using the 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide scaffold as a prospective example. The provided data on standard CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—sets a high bar for both enzymatic potency and cell-based efficacy. For a derivative of the novel scaffold to be considered a promising lead, it should ideally demonstrate low nanomolar potency against the CDK4/6 enzymes and translate this into potent anti-proliferative activity in Rb-proficient cancer cell lines.

The detailed protocols provided herein offer a self-validating system for generating reliable and reproducible data. Successful identification of a potent compound would warrant progression to more complex mechanistic studies, including analysis of Rb phosphorylation and cell cycle arrest, to confirm an on-target effect. Ultimately, the exploration of new chemical scaffolds like the thieno[2,3-c]pyran core is a critical endeavor that may lead to the development of next-generation kinase inhibitors with superior therapeutic profiles.

References

  • Novartis. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Novartis Institutes for BioMedical Research. [Link]

  • Gong, X., et al. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity. Cell Chemical Biology. [Link]

  • Keser, V., et al. (2024). Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib) Combined with Enzalutamide in Triple-Negative Breast Cancer. International Journal of Life Sciences and Biotechnology. [Link]

  • Musgrove, E. A., et al. CDK4/6 inhibition stabilizes disease in patients with p16-null non-small cell lung cancer and is synergistic with mTOR inhibition. Oncotarget. [Link]

  • Xie, Z. L., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry. [Link]

  • Goetz, M. P., et al. (2018). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. Molecular Cancer Therapeutics. [Link]

  • El-Gokha, A., et al. (2021). Palbociclib and Ribociclib Analogs Targeting CDK4 and CDK6 for Breast Cancer Treatment: A Molecular Modeling Study. ChemRxiv. [Link]

  • ResearchGate. IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]

  • Alvarez-Fernandez, M., & Malumbres, M. (2019). Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer. MDPI. [Link]

  • Sino Biological. (2019). CDK4-CyclinD1 Datasheet. Sino Biological. [Link]

  • ResearchGate. List of IC50 values of Palbociclib in parental or resistant hormone-sensitive breast cancer cell lines. ResearchGate. [Link]

  • Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry. [Link]

  • O'Brien, N. A., et al. (2022). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. JNCI: Journal of the National Cancer Institute. [Link]

  • Hamilton, E., & Infante, J. R. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Clinical Breast Cancer. [Link]

  • Asghar, U., et al. Targeting the RB-E2F pathway in breast cancer. Nature Reviews Cancer. [Link]

  • UCSC Genome Browser. MDA-MB-231 Cell Culture Protocol. UCSC. [Link]

  • Lee, E. Y., & Muller, W. J. The RB/E2F pathway and regulation of RNA processing. Cell Cycle. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]

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